molecular formula C13H9NO3 B508049 4-[(5-Formyl-2-furyl)methoxy]benzonitrile CAS No. 438221-44-4

4-[(5-Formyl-2-furyl)methoxy]benzonitrile

Cat. No.: B508049
CAS No.: 438221-44-4
M. Wt: 227.21g/mol
InChI Key: OPICANRJCDTIIB-UHFFFAOYSA-N
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Description

4-[(5-Formyl-2-furyl)methoxy]benzonitrile is a chemical building block of significant interest in medicinal chemistry and chemical biology, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that facilitate the targeted degradation of disease-causing proteins by recruiting an E3 ubiquitin ligase to mark the protein for proteasomal destruction. This compound serves as a critical linker component within these structures; its furan and benzonitrile moieties provide a rigid scaffold that helps to optimally position the warheads, while the formyl group offers a versatile handle for conjugation via amine chemistry [1] . Its application is primarily found in the development of novel therapeutics targeting previously undruggable proteins. As a key intermediate, its purity and stability are paramount for the successful assembly and biological efficacy of the final PROTAC molecule. This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[(5-formylfuran-2-yl)methoxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c14-7-10-1-3-11(4-2-10)16-9-13-6-5-12(8-15)17-13/h1-6,8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPICANRJCDTIIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OCC2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Optimization

The target structure can be synthesized by coupling a halogenated benzonitrile derivative (e.g., 4-bromo- or 4-iodobenzonitrile) with 5-formyl-2-furylboronic acid. Key steps include:

  • Catalyst System : Palladium(0) catalysts (e.g., 10% Pd/C) facilitate the coupling.

  • Solvent and Base : 1,2-Dimethoxyethane (DME) or methanol with triethylamine (Et₃N) as a base ensures efficient transmetalation.

  • Conditions : Reactions proceed under nitrogen at 45–50°C for 15–24 hours, achieving yields up to 96%.

Mechanistic Insights

The Pd(0) catalyst oxidatively adds to the aryl halide, forming a palladium(II) intermediate. Subsequent transmetalation with the boronic acid and reductive elimination yield the biaryl ether. The formyl group on the furan remains intact under these conditions, avoiding side reactions.

Purification Strategies

Post-reaction purification involves:

  • Filtration : Removal of Pd/C catalyst.

  • Solvent Extraction : Water-ethyl acetate partitioning to isolate the product.

  • Recrystallization : Toluene-hexane mixtures yield high-purity crystals (99.6% by HPLC).

Mitsunobu Etherification for Methoxy Linkage

Mitsunobu reactions offer an alternative route for forming the methoxy bridge between 4-hydroxybenzonitrile and 5-formyl-2-furanmethanol.

Reaction Parameters

  • Reagents : Diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) mediate the etherification.

  • Solvent : Tetrahydrofuran (THF) at 0–25°C.

  • Substrate Preparation : 5-Formyl-2-furanmethanol is synthesized via oxidation of 5-(hydroxymethyl)furfural (HMF) using pyridinium chlorochromate (PCC) in dichloromethane.

Yield and Limitations

  • Yield : ~85–90% for the Mitsunobu step.

  • Challenges : The formyl group may require protection (e.g., acetal formation) to prevent side reactions during coupling.

Oxidation of Hydroxymethyl to Formyl Group

Introducing the formyl group on the furan ring is critical. Two methods are prominent:

Pyridinium Chlorochromate (PCC) Oxidation

  • Conditions : PCC in dichloromethane at 25°C oxidizes 5-(hydroxymethyl)-2-furanmethanol to the aldehyde.

  • Efficiency : >90% conversion with minimal over-oxidation.

Vilsmeier-Haack Formylation

  • Reagents : Dimethylformamide (DMF) and phosphoryl chloride (POCl₃) generate the Vilsmeier reagent, which formylates furan derivatives at the 5-position.

  • Scope : Applicable to electron-rich furans, yielding 5-formyl products in ~80% yield.

Comparative Analysis of Synthetic Routes

MethodKey AdvantagesLimitationsYield
Suzuki CouplingHigh yield (96%), scalableRequires Pd catalyst, inert conditions96%
MitsunobuMild conditions, no metal catalystsNeeds protected aldehyde, costly reagents85–90%
PCC OxidationSelective, minimal byproductsToxic reagents, solvent handling>90%

Large-Scale Production and Industrial Feasibility

The Suzuki-Miyaura method is preferred for industrial synthesis due to:

  • Scalability : Demonstrated in the synthesis of 45.0 g batches with 96% efficiency.

  • Purification Simplicity : Toluene-hexane recrystallization ensures pharmaceutical-grade purity .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Substituents

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
4-[(5-Formyl-2-furyl)methoxy]benzonitrile 5-formyl-2-furylmethoxy C₁₃H₈N₂O₃* 240.21 (calc.) Hypothetical NLO applications
2-((5-(3-Chloro-4-methoxyphenyl)furan-2-yl)methylene)malononitrile 3-chloro-4-methoxyphenyl-furyl C₁₅H₉ClN₂O₂ 296.70 Research applications in organic synthesis
4-[2-(4-(9H-carbazol-9-yl)phenyl)-1-cyanovinyl]benzonitrile (Compound C) Carbazole-phenyl-vinyl C₂₇H₁₇N₃ 383.45 High NLO susceptibility in PVK composites
5-[[[4-[(4-fluorophenyl)methoxy]phenyl]methylene]amino]-2-methylbenzonitrile Fluorobenzyl-phenoxy-imine C₂₃H₁₈FN₃O 395.41 Unspecified biological activity

*Hypothetical formula based on structural analysis.

Key Insights :

  • The furyl group in the target compound may enhance π-conjugation, similar to carbazole derivatives in NLO materials .
  • Substituents like chloro or methoxy groups (e.g., in ) modulate electronic properties and solubility .

Bioactive Benzonitrile Derivatives

Compound Name Substituents Biological Activity Key Findings References
4-[2-(3-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile (1c) 3-Chlorophenyl-triazolyl Cytotoxic (breast cancer cell lines) IC₅₀: 8.2 µM (MCF-7), 9.1 µM (MDA-MB-231)
Compound 5 (NSD2-PWWP1 inhibitor) Methoxy-substituted benzamide NSD2-PWWP1 inhibition IC₅₀: 4.44 µM; improved selectivity over NSD3
4-[(4-{5-[(Piperidin-4-yl)methoxy]pyridine-2-carbonyl}-piperazin-1-yl)methyl]benzonitrile (12) Piperidine-pyridine-carbonyl AMPK activation 33% synthetic yield; MS m/z: 420 (M+H)+

Key Insights :

  • The target compound’s formyl group could serve as a reactive handle for further derivatization, akin to triazole moieties in cytotoxic agents .
  • Methoxy and piperidine substituents in bioactive analogs highlight the importance of hydrogen bonding and steric effects in target binding .

Physicochemical Properties

Compound Name Boiling Point (°C) Density (g/cm³) Solubility Features References
4-formyl-3-methoxy-benzonitrile 318.2 1.18 Polar aprotic solvents
2-(4-Methylphenoxy)-5-(trifluoromethyl)benzonitrile 332.6 (predicted) 1.29 (predicted) Lipophilic (CF₃ group)
Target Compound ~300–330 (est.) ~1.2–1.3 (est.) Moderate polarity (formyl/furyl)

Key Insights :

  • The formyl group may increase polarity compared to trifluoromethyl or methoxy substituents, affecting solubility .

Biological Activity

4-[(5-Formyl-2-furyl)methoxy]benzonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C12H11NO3\text{C}_{12}\text{H}_{11}\text{N}\text{O}_{3}

This compound features a benzonitrile core substituted with a methoxy group and a furan moiety, which is essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antioxidant Activity : The presence of the furan ring contributes to its antioxidant properties, which may protect cells from oxidative stress.
  • Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenging free radicals
AnticancerIC50 values in various cancer lines
Anti-inflammatoryModulation of cytokine release

Study 1: Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values ranged from 10 to 20 µM, indicating moderate potency. The mechanism was linked to the induction of apoptosis as confirmed by flow cytometry analysis.

Study 2: Antioxidant Properties

A study evaluating the antioxidant capacity showed that the compound effectively reduced oxidative stress markers in cell cultures exposed to hydrogen peroxide. This suggests a protective role against oxidative damage, which is crucial in preventing various diseases, including cancer and neurodegenerative disorders.

Study 3: Anti-inflammatory Effects

Research indicated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. This highlights its potential application in inflammatory diseases.

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